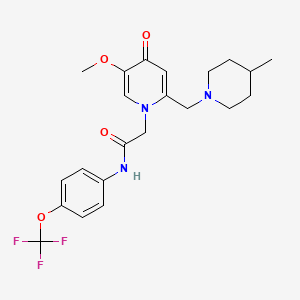
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests significant interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C20H24F3N3O3, with a molecular weight of 409.42 g/mol. The structure includes a pyridine ring, a piperidine moiety, and various functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Aldose Reductase (ALR2) : This enzyme plays a crucial role in the polyol pathway, particularly in diabetic complications. Inhibition of ALR2 can mitigate oxidative stress and related pathologies.
- Ion Channels : The compound may modulate ion channel activity, influencing cellular signaling pathways.
Inhibition of Aldose Reductase (ALR2)
Research indicates that derivatives similar to this compound exhibit potent inhibition of ALR2. For instance, studies have shown that certain hydroxypyridinone derivatives demonstrate strong selectivity for ALR2 with IC50 values in the low micromolar range (e.g., 1.18 µM) and significant antioxidant activity (up to 75.95% free radical scavenging) .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. Studies on similar compounds have demonstrated radical scavenging capabilities and lipid peroxidation suppression, indicating a protective effect against oxidative damage .
Case Studies
- Study on ALR2 Inhibition : A series of compounds structurally related to this molecule were evaluated for their inhibitory effects on ALR2. The results indicated that modifications to the piperidine and pyridine rings significantly influenced potency, with some derivatives achieving IC50 values as low as 0.15 µg/mL .
- Antioxidant Evaluation : Compounds with similar frameworks were tested for their ability to inhibit malondialdehyde (MDA) production, a marker of oxidative stress. The most active compounds showed inhibition rates exceeding 90%, suggesting strong antioxidant potential .
Data Table: Biological Activity Summary
| Compound Name | IC50 (µM) | Antioxidant Activity (%) | Target |
|---|---|---|---|
| This compound | TBD | TBD | ALR2 |
| Hydroxypyridinone Derivative A | 1.18 | 75.95 | ALR2 |
| Hydroxypyridinone Derivative B | 0.15 | >90 | ALR2 |
Propriétés
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O4/c1-15-7-9-27(10-8-15)12-17-11-19(29)20(31-2)13-28(17)14-21(30)26-16-3-5-18(6-4-16)32-22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSASMXQNMWUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














